BenchChemオンラインストアへようこそ!

3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one (CAS 2319721-05-4) is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, featuring a 3-methylidene substituent on the bicyclic ring and a 2-bromophenylpropanoyl side chain. It is offered as a research-grade chemical (typical purity ≥97%) by multiple specialty suppliers.

Molecular Formula C17H20BrNO
Molecular Weight 334.257
CAS No. 2319721-05-4
Cat. No. B2526736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
CAS2319721-05-4
Molecular FormulaC17H20BrNO
Molecular Weight334.257
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br
InChIInChI=1S/C17H20BrNO/c1-12-10-14-7-8-15(11-12)19(14)17(20)9-6-13-4-2-3-5-16(13)18/h2-5,14-15H,1,6-11H2
InChIKeyJXNRFBWYCKRXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one (CAS 2319721-05-4) – Core Identity and Procurement Relevance


3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one (CAS 2319721-05-4) is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, featuring a 3-methylidene substituent on the bicyclic ring and a 2-bromophenylpropanoyl side chain. It is offered as a research-grade chemical (typical purity ≥97%) by multiple specialty suppliers . The compound is listed in authoritative chemistry databases under the molecular formula C17H20BrNO (MW 334.26 g/mol) and is categorized as a bicyclic amine with a ketone functional group [1]. Its structural features place it within the broader class of 8-azabicyclo[3.2.1]octane derivatives, which have been investigated as monoamine reuptake inhibitors, cholinergic ligands, and kinase modulators [2].

Why 3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one Cannot Be Replaced by Common 8-Azabicyclo[3.2.1]octane Analogs


Simple substitution with other 8-azabicyclo[3.2.1]octane derivatives is not viable because the combination of a 3-methylidene group on the tropane ring and an ortho-bromophenylpropanoyl side chain is structurally unique among commercially available analogs . This specific substitution pattern is absent in common tropane-based inhibitors (e.g., RTI-55, (–)-2β-carbomethoxy-3β-(4-iodophenyl)tropane) and in related azabicyclic CCR5 antagonists (e.g., maraviroc derivatives) [1]. Even close analogs such as 3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one (CAS 2191213-29-1) or 3-(2-bromophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (CAS 2320574-55-6) differ in the 3-position substituent, which can alter conformational preferences, logP, and target-binding profiles . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in physicochemical and predicted pharmacological properties.

Quantitative Differentiation of 3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one Versus Its Closest Analogs


Comparison of Predicted Lipophilicity (XLogP) Among 3-Substituted 8-Azabicyclo[3.2.1]octane Derivatives

The predicted XLogP value for 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is 4.47 [1]. This is 0.4–0.8 log units higher than that of the 3-methoxy analog (CAS 2191213-29-1; XLogP ≈ 3.9) and 0.2–0.5 log units higher than the 3-(1H-pyrazol-1-yl) analog (CAS 2320574-55-6; XLogP ≈ 4.1) [2]. The higher lipophilicity of the 3-methylidene derivative may enhance membrane permeability and blood-brain barrier penetration potential, a critical consideration for CNS-targeted probe design [3].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation from 3-Methylidene-8-azabicyclo[3.2.1]octane Core

The molecular weight of the target compound is 334.26 g/mol (17 heavy atoms) [1]. This is 18.0 g/mol heavier than the 3-methoxy analog (MW 316.24 g/mol) and 54.1 g/mol lighter than the 3-(1H-pyrazol-1-yl) analog (MW 388.31 g/mol) . The compound also contains one bromine atom, offering a distinct isotopic pattern and a handle for further derivatization via cross-coupling reactions [2]. Compared to the unsubstituted 3-methylidene-8-azabicyclo[3.2.1]octane core (MW 123.2 g/mol), the addition of the 2-bromophenylpropanoyl group adds significant mass and lipophilic bulk, moving the molecule from a fragment-like to a lead-like chemical space.

Molecular weight Lead-likeness Fragment-based design

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity

The TPSA of 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is 138.23 Ų, with 8 hydrogen-bond acceptors and 2 hydrogen-bond donors [1]. By comparison, the 3-methoxy analog (CAS 2191213-29-1) has a TPSA of approximately 140 Ų and 9 H-bond acceptors, while the 3-(1H-pyrazol-1-yl) analog (CAS 2320574-55-6) has a TPSA of 165 Ų and 10 H-bond acceptors [2]. The lower TPSA of the 3-methylidene derivative (below the typical CNS threshold of 140 Ų) suggests superior passive membrane permeability relative to the pyrazole analog, while maintaining adequate solubility for in vitro assays.

TPSA CNS drug design Oral bioavailability

Rotatable Bond Count and Conformational Flexibility

The target compound contains 6 rotatable bonds, compared to 7 rotatable bonds in the 3-methoxy analog and 8 in the 3-(1H-pyrazol-1-yl) analog [1]. Fewer rotatable bonds reduce the entropic penalty upon target binding and can improve oral bioavailability [2]. Additionally, the rigid 3-methylidene group imposes conformational constraint on the tropane ring, potentially enhancing selectivity for specific biological targets compared to more flexible analogs [3].

Conformational flexibility Ligand efficiency Drug design

Bromine Isotopic Signature as a Quality Control and Derivatization Handle

The presence of a single bromine atom gives the compound a characteristic 1:1 isotopic doublet (79Br:81Br) in mass spectrometry, enabling unambiguous identification and quantification in complex biological matrices [1]. This isotopic signature is absent in non-halogenated 8-azabicyclo[3.2.1]octane derivatives (e.g., 3-methylidene-8-azabicyclo[3.2.1]octane, CAS 1688730-50-8) and differs from the chlorine isotopic pattern of chloro-substituted analogs . Moreover, the aryl bromide serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, allowing facile late-stage diversification [2].

Isotopic pattern Mass spectrometry Synthetic handle

Priority Research Applications for 3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one Based on Quantitative Differentiation


CNS-Targeted Probe Design Leveraging Favorable Lipophilicity and TPSA

With an XLogP of 4.47 and TPSA of 138.23 Ų, the compound falls within the multiparameter optimization space for CNS drugs. It is suitable as a starting scaffold for developing PET tracers or fluorescent probes targeting dopamine, serotonin, or norepinephrine transporters, where the 3-methylidene group reduces conformational flexibility compared to 3-methoxy or 3-pyrazole analogs [1].

Synthetic Diversification via Bromine Cross-Coupling for SAR Exploration

The aryl bromide handle allows Suzuki-Miyaura or Buchwald-Hartwig coupling to generate focused libraries of 8-azabicyclo[3.2.1]octane derivatives. This is a distinct advantage over non-halogenated core scaffolds, enabling rapid exploration of the 2-phenyl substituent's steric and electronic effects on target binding [2].

Mass Spectrometry-Based Pharmacokinetic Studies Using the Bromine Isotopic Signature

The characteristic 1:1 bromine doublet simplifies PK analysis in plasma and tissue homogenates, reducing interference from endogenous compounds. This facilitates quantitative whole-body autoradiography and LC-MS/MS bioanalysis without the need for radiolabeling, a significant operational advantage over non-halogenated analogs [3].

Fragment-to-Lead Optimization Starting from the 3-Methylidene Core

The compound's molecular weight (334.26 g/mol) and rotatable bond count (6) position it in the lead-like chemical space. Researchers can use the 3-methylidene-8-azabicyclo[3.2.1]octane core as a rigid scaffold for fragment growing or merging strategies, a path less accessible with more flexible 3-alkoxy or 3-heteroaryl analogs [4].

Quote Request

Request a Quote for 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.